molecular formula C5H5BFNO3 B11761348 (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid CAS No. 1992782-77-0

(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid

Cat. No.: B11761348
CAS No.: 1992782-77-0
M. Wt: 156.91 g/mol
InChI Key: AEXGWEVOGBTGGW-UHFFFAOYSA-N
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Description

(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H5BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a fluorine atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Industrial Production Methods: Industrial production of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid typically involves large-scale application of the aforementioned synthetic routes, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it particularly useful in specific synthetic and analytical applications .

Properties

CAS No.

1992782-77-0

Molecular Formula

C5H5BFNO3

Molecular Weight

156.91 g/mol

IUPAC Name

(6-fluoro-5-hydroxypyridin-3-yl)boronic acid

InChI

InChI=1S/C5H5BFNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9-11H

InChI Key

AEXGWEVOGBTGGW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)F)O)(O)O

Origin of Product

United States

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